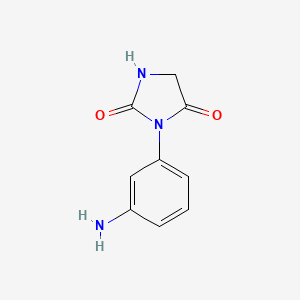

3-(3-Aminophenyl)imidazolidine-2,4-dione

Descripción general

Descripción

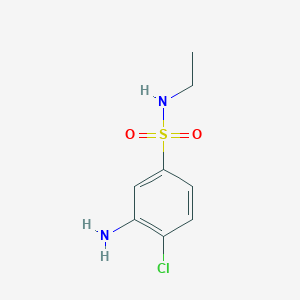

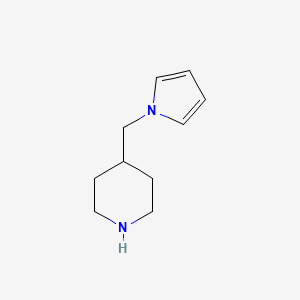

3-(3-Aminophenyl)imidazolidine-2,4-dione, also known as 3-APID, is an organic compound that has been used in a variety of scientific research applications. It is a derivative of an imidazolidine-2,4-dione, which is a heterocyclic compound containing a five-membered ring. 3-APID is an important intermediate in the synthesis of other compounds, including pharmaceuticals and agrochemicals. It is also used as a reagent in the synthesis of various compounds, such as amino acids and peptides. It has been used in a range of scientific research applications, including biochemical and physiological studies, as well as laboratory experiments.

Aplicaciones Científicas De Investigación

Medicine: Therapeutic Agent Development

3-(3-Aminophenyl)imidazolidine-2,4-dione shows potential in the development of therapeutic agents due to its structural similarity to hydantoins, which are known for their anticonvulsant properties . Research in this area explores the compound’s efficacy and safety profile for possible use in treating neurological disorders.

Agriculture: Pesticide Formulation

In agriculture, this compound could be investigated for its utility in pesticide formulations. Its aminophenyl group might interact with specific receptors in pests, offering a targeted approach to pest control while minimizing environmental impact .

Material Science: Polymer Synthesis

The reactive amino group in 3-(3-Aminophenyl)imidazolidine-2,4-dione can be utilized in polymer synthesis, particularly in creating novel polyimides with enhanced thermal stability and mechanical strength, beneficial for aerospace and electronics industries .

Environmental Science: Pollutant Remediation

This compound’s potential for pollutant remediation is worth exploring. Its chemical structure could be modified to bind heavy metals or organic pollutants, aiding in the detoxification of contaminated water sources .

Biochemistry: Proteomics Research

In biochemistry, 3-(3-Aminophenyl)imidazolidine-2,4-dione can be used in proteomics research as a building block for synthesizing peptides or mimicking protein structures, which is crucial for understanding protein functions and interactions .

Pharmacology: Drug Discovery

The compound’s role in pharmacology is significant, particularly in drug discovery. Its core structure can serve as a scaffold for designing drugs with potential activity against various diseases, including cancer and infectious diseases .

Propiedades

IUPAC Name |

3-(3-aminophenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c10-6-2-1-3-7(4-6)12-8(13)5-11-9(12)14/h1-4H,5,10H2,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUYXOWPYURVSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)N1)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640703 | |

| Record name | 3-(3-Aminophenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Aminophenyl)imidazolidine-2,4-dione | |

CAS RN |

702638-03-7 | |

| Record name | 3-(3-Aminophenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

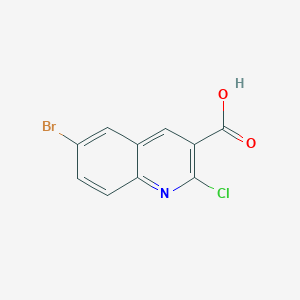

![2-[Benzyl(methyl)amino]nicotinic acid](/img/structure/B1291110.png)